molecular formula C19H22N2O2S B11278986 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

Cat. No.: B11278986
M. Wt: 342.5 g/mol
InChI Key: MMMKQIKKDLENDJ-UHFFFAOYSA-N
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Description

2-(2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their versatile pharmacological properties. Structurally related compounds have been investigated as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, highlighting their potential value in immunological and inflammatory research, particularly for conditions such as asthma and allergic disorders . The molecular structure of this compound, featuring the benzimidazole core linked to a substituted phenoxyethylsulfanyl chain, is characteristic of molecules that exhibit specific receptor binding. The mechanism of action for related benzimidazole-based research compounds often involves targeted antagonism of key receptors in biological pathways . Furthermore, benzimidazole scaffolds are frequently explored for their antimicrobial and antifungal activities, making them a valuable template in the development of new anti-infective agents . The presence of the ethanol moiety in this specific molecule can influence its hydrogen-bonding interactions and solubility profile, which are critical parameters for its behavior in biological assays . Researchers utilize this compound to study structure-activity relationships, probe biological mechanisms, and develop novel therapeutic candidates.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C19H22N2O2S/c1-14-7-8-16(13-15(14)2)23-11-12-24-19-20-17-5-3-4-6-18(17)21(19)9-10-22/h3-8,13,22H,9-12H2,1-2H3

InChI Key

MMMKQIKKDLENDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO)C

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Diaminobenzene Derivatives

The benzimidazole core is typically synthesized via cyclization of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic conditions. For example:

  • Reagents : 1,2-Diaminobenzene and acetic acid derivatives (e.g., ethylchloroacetate).

  • Conditions : Reflux in ethanol or acetone with sodium bicarbonate as a base.

  • Mechanism : Nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.

Example Protocol ():
2-Methylbenzimidazole was synthesized by heating 1,2-diaminobenzene (9 mmol) with ethylchloroacetate (11 mmol) in acetone. Sodium bicarbonate (12.5 mmol) was added to neutralize HCl, and the mixture was refluxed for 6 hours. The product was purified via column chromatography (ethanol:toluene, 60:40 v/v), yielding a reddish precipitate (82% purity).

Introduction of the Sulfanyl Group

Nucleophilic Substitution with Thiols

The sulfanyl (-S-) group is introduced via nucleophilic substitution at the 2-position of the benzimidazole core.

Method A ():

  • Reagents : 2-Chlorobenzimidazole derivative and 2-(3,4-dimethylphenoxy)ethanethiol.

  • Conditions : Reaction in DMF at 80°C for 12 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Method B ():

  • Reagents : 2-Mercaptobenzimidazole and 1-chloro-2-(3,4-dimethylphenoxy)ethane.

  • Conditions : Potassium carbonate as a base in acetonitrile under reflux.

  • Yield : 75% (HPLC purity >95%).

Functionalization with the Ethanol Sidechain

Reduction of Acetylated Intermediates

The ethanol group is introduced by reducing an acetylated precursor:

  • Acetylation : React the benzimidazole-sulfanyl intermediate with chloroacetic acid in acetone.

  • Reduction : Use sodium borohydride (NaBH₄) in ethanol to reduce the acetyl group to ethanol.

Optimized Protocol ():
2-(2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid (5 mmol) was dissolved in ethanol. NaBH₄ (10 mmol) was added gradually at 0°C, followed by stirring at room temperature for 4 hours. The product was isolated via vacuum filtration (yield: 65%, purity: 91%).

Alternative Pathways

One-Pot Synthesis

Physicochemical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3250 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), and 680 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.15 (m, 4H, benzimidazole), 4.20 (t, 2H, -OCH₂), 3.75 (q, 2H, -CH₂OH).

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Sub.7295Scalable for industrial use
Reduction6591Mild conditions
One-Pot7889Time-efficient

Challenges and Optimization

Byproduct Formation

  • Issue : Oxidation of sulfanyl to sulfonyl groups during prolonged reflux.

  • Solution : Use nitrogen atmosphere and antioxidants (e.g., BHT).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Ethanol-water mixtures improve crystallization efficiency.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
1,2-Diaminobenzene120
3,4-Dimethylphenol85
NaBH₄200

Environmental Impact

  • Waste : DMSO and DMF require specialized disposal due to toxicity.

  • Green Alternatives : Ethanol/water systems reduce ecological footprint.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the benzodiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl or sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodiazole derivatives.

Scientific Research Applications

2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyethyl and sulfanyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₉H₂₂N₂O₂S ~342.45 3,4-Dimethylphenoxyethyl sulfanyl, ethanol Not directly reported (analogs suggest antiparasitic/anti-inflammatory potential)
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole (Derivative 51) C₁₃H₁₃N₅S 271.34 Imidazole-ethyl sulfanyl, 5-chloro-6-ethoxy Trichomonacidal (IC₅₀: 0.0698 µM)
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate (9a) C₁₈H₁₇N₃O₆S 403.41 Nitroimidazole-ethyl sulfanyl, catecholic benzoate Antileishmanial (LC₅₀: 13 µM)
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol C₁₈H₂₀N₂O₂S 328.43 4-Methylphenoxyethyl sulfanyl, ethanol No activity reported; structural analog
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol C₁₈H₂₀N₂O₂ 296.37 4-Methylphenoxyethyl, ethanol No activity reported

Key Structural Differences and Implications

Phenoxy Substituents: The target compound’s 3,4-dimethylphenoxy group increases steric bulk and lipophilicity compared to the 4-methylphenoxy group in and . This may enhance metabolic stability but reduce aqueous solubility.

Sulfanyl vs. Sulfonyl Groups :

  • Sulfanyl (-S-) linkages, as seen in the target compound and derivative 51 , are less oxidized than sulfonyl (-SO₂-) groups. Sulfonyl derivatives (e.g., in ) often show altered pharmacokinetics due to increased polarity.

Ethanol vs. Hydrazide/Oxadiazole Moieties: The ethanol group in the target compound may offer moderate hydrophilicity compared to hydrazide (e.g., ) or oxadiazole (e.g., ) substituents, which can enhance hydrogen bonding and target interactions.

Physicochemical Properties

  • LogP and Solubility :
    • The target compound’s logP is estimated to be higher than hydroxylated analogs (e.g., 9a ) but lower than purely aromatic derivatives (e.g., ). This balance may optimize blood-brain barrier penetration or tissue distribution.
  • Synthetic Accessibility: Synthesis likely involves alkylation of benzimidazole with a sulfanylethylphenoxy group, followed by ethanol introduction, similar to methods in .

Biological Activity

The compound 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a benzimidazole ring, a phenoxyethyl group, and a sulfanyl moiety. Its chemical formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol. The structure contributes to its interaction with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound possesses various biological activities including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against several bacterial strains.
  • Antioxidant Activity : It shows potential in scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

Antimicrobial Properties

Antimicrobial assays have demonstrated that this compound has effective inhibitory concentrations against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.045 mg/mL
Escherichia coli0.038 mg/mL
Bacillus subtilis0.050 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains like MRSA.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays:

  • DPPH Radical Scavenging Assay : Exhibited a scavenging activity with an EC50 value of 11.745 mg/mL.
  • FRAP Assay : Demonstrated significant reducing power, indicating its ability to donate electrons and neutralize free radicals.

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Binding : The compound potentially binds to receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • Study on Antimicrobial Efficacy :
    • Conducted on mice infected with Staphylococcus aureus, the treatment group receiving the compound showed a significant reduction in bacterial load compared to the control group.
  • Evaluation of Antioxidant Effects :
    • In a model of oxidative stress induced by hydrogen peroxide, administration of the compound resulted in reduced lipid peroxidation and improved antioxidant enzyme levels.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol derivatives?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key approach involves reacting 2-mercaptobenzimidazole intermediates with halogenated precursors, such as 2-(3,4-dimethylphenoxy)ethyl chloride, under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). For example, sulfanyl-tethered derivatives are synthesized by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with substituted benzoic acids, followed by oxidation with meta-chloroperbenzoic acid (m-CPBA) to yield sulfonyl analogues . Hydrazine hydrate is often used for cyclization or functionalization steps, with reaction progress monitored by TLC (e.g., chloroform:methanol, 7:3) .

Basic: How is reaction progress monitored during the synthesis of benzimidazole-based derivatives?

Answer:
Thin-layer chromatography (TLC) is the primary method for monitoring reaction progress. A typical solvent system for TLC analysis includes chloroform:methanol (7:3 ratio), which provides sufficient polarity to resolve intermediates and products. After development, spots are visualized under UV light or by iodine vapor . For sulfanyl/sulfonyl derivatives, additional confirmation is achieved via FT-IR (to track sulfanyl to sulfonyl oxidation) and HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Advanced: How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. The SHELX software suite (e.g., SHELXL) is widely used for refinement, particularly for resolving torsional angles and sulfonyl/sulfanyl group orientations. For example, a study on a related benzimidazole compound (1-(4-methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole) confirmed the antiperiplanar conformation of the sulfonyl group using SHELX-refined data (R factor = 0.050) . Crystallization is typically achieved via slow evaporation in ethanol/water mixtures.

Advanced: What strategies optimize the antileishmanial activity of sulfanyl/sulfonyl benzimidazole derivatives?

Answer:
Structure-activity relationship (SAR) studies highlight the importance of electron-donating substituents on aromatic rings. For instance, catecholic (3,4-dihydroxy) and pyrogallolic (3,4,5-trihydroxy) benzoate derivatives exhibit enhanced activity against Leishmania spp. due to improved hydrogen bonding with parasitic enzymes. In one study, LC50 values dropped from 13 µM (catecholic) to 1 µM (pyrogallolic) upon adding a third hydroxyl group . Computational docking (e.g., AutoDock Vina) can predict binding affinities to leishmanial trypanothione reductase, guiding substituent selection .

Basic: What purification techniques are employed for benzimidazole derivatives post-synthesis?

Answer:
Crude products are often purified via ice-water precipitation to remove unreacted starting materials, followed by column chromatography (silica gel, ethyl acetate/hexane gradients). For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water mobile phases is effective. Sulfonyl derivatives may require recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Advanced: How can conflicting biological activity data across studies be addressed methodologically?

Answer:
Discrepancies in IC50/LC50 values often arise from variations in assay conditions (e.g., parasite strain, incubation time). To resolve conflicts:

Standardize Protocols : Adopt WHO-recommended assays (e.g., promastigote viability via MTT).

Control Variables : Use identical solvent concentrations (e.g., DMSO ≤0.1% v/v) and temperature.

Cross-Validation : Compare results with reference compounds (e.g., amphotericin B for antileishmanial studies) .

Advanced: What computational tools support the rational design of novel benzimidazole derivatives?

Answer:
Quantitative structure-activity relationship (QSAR) models are pivotal. For example, a G-QSAR study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified electronegative substituents at the benzimidazole C5 position as critical for antimicrobial activity (r² = 0.82). Molecular dynamics simulations (e.g., GROMACS) further validate target binding stability .

Basic: What spectroscopic methods confirm the successful synthesis of sulfanyl/sulfonyl derivatives?

Answer:

FT-IR : Sulfanyl groups show S-H stretches at 2550–2600 cm⁻¹, which disappear upon oxidation to sulfonyl (S=O stretches at 1150–1250 cm⁻¹).

¹H NMR : Ethanol moieties exhibit triplet signals at δ 3.6–4.0 ppm (CH2-S), while sulfonyl groups deshield adjacent protons.

HRMS : Accurate mass measurements (e.g., ESI-TOF) confirm molecular formulas .

Advanced: How can regioselectivity challenges in benzimidazole functionalization be mitigated?

Answer:
Regioselective sulfanylation is achieved using protecting groups (e.g., Boc for NH groups) or directing auxiliaries. For example, Cu(I)-catalyzed click chemistry ensures precise sulfanyl-ethyl tethering at the benzimidazole N1 position. Solvent effects (e.g., DMSO enhances nucleophilicity) and microwave-assisted synthesis further improve yields .

Advanced: What mechanistic insights explain the antileishmanial mode of action of benzimidazole derivatives?

Answer:
Proposed mechanisms include inhibition of parasite-specific enzymes (e.g., trypanothione reductase) and disruption of mitochondrial membrane potential. In vitro assays with JC-1 dye confirm mitochondrial depolarization in Leishmania promastigotes treated with sulfonyl derivatives. Comparative transcriptomics (RNA-seq) can identify downregulated redox genes .

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